N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, an imidazole moiety, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the imidazole ring, potentially leading to the formation of amines or reduced imidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The imidazole ring is a common motif in many bioactive molecules, and the presence of the thioacetamide group can enhance binding interactions with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The combination of aromatic and heterocyclic structures can interact with various enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural features allow for the creation of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((5-(4-hydroxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-chlorophenyl)-2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-(3-chlorophenyl)-2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity to biological targets and its overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-21-12-10-17(11-13-21)22-15-26-24(28(22)20-8-3-2-4-9-20)31-16-23(29)27-19-7-5-6-18(25)14-19/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDAJZGUZYZEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.